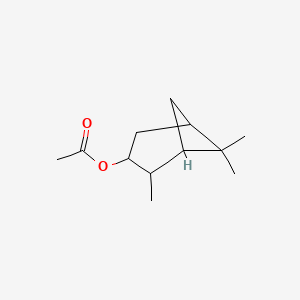

(1S-(1alpha,2alpha,3beta,5alpha))-3,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Description

Properties

CAS No. |

39166-57-9 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1S,5R)-3,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-12(4)6-9-5-10(7-12)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12? |

InChI Key |

ZWIYIDCDYQJBNI-DHHPTOIESA-N |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate typically involves the esterification of verbenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

[ \text{Verbenol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to verbenol and acetic acid in the presence of a strong acid or base.

Oxidation: The compound can be oxidized to form verbenone, a ketone derivative.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Typically performed with aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Hydrolysis: Verbenol and acetic acid.

Oxidation: Verbenone.

Reduction: Verbenol.

Scientific Research Applications

Synthesis Overview

| Method | Description |

|---|---|

| Esterification | Reaction of alcohol with acetic anhydride or acetyl chloride |

| Catalysis | Use of acid catalysts like pyridine or sulfuric acid |

| Reaction Conditions | Typically conducted under reflux |

Organic Synthesis

2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate serves as a building block in organic synthesis due to its unique structural features that allow for the creation of more complex molecules. It can be utilized in the development of various chemical compounds through reactions such as nucleophilic substitutions and cycloadditions.

Biological Activities

Research indicates that this compound exhibits biological activities , including potential antimicrobial and insecticidal properties. It has been investigated for its effectiveness against certain pathogens and pests, making it a candidate for use in formulations for pest control and biocides.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific pathogens |

| Insecticidal | Potential use in pest control formulations |

Industrial Applications

In industrial settings, 2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate is used in the formulation of fragrances and flavorings due to its pleasant scent profile. Its unique aroma makes it suitable for incorporation into consumer products such as perfumes and food flavorings.

Fragrance and Flavoring Applications

| Application Type | Description |

|---|---|

| Fragrances | Used in perfumes for its pleasant scent |

| Flavorings | Incorporated into food products for flavor enhancement |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The compound was found effective in inhibiting bacterial growth at concentrations as low as 100 µg/mL.

Case Study: Insecticidal Applications

Another investigation focused on the insecticidal effects of this compound against common agricultural pests such as aphids and whiteflies showed promising results, with over 70% mortality observed within 48 hours at optimal concentrations.

Mechanism of Action

The mechanism by which 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate exerts its effects depends on its application. In biological systems, it may interact with cellular receptors or enzymes, modulating various biochemical pathways. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- The acetate derivative (2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate) exhibits lower volatility than α-pinene due to the ester group, making it a longer-lasting fragrance component .

- Compared to verbenone, the acetate lacks the conjugated ketone system, reducing its reactivity in oxidation reactions but improving compatibility with hydrophobic matrices .

- Stereoisomers like cis-Verbenyl acetate demonstrate how stereochemistry influences aroma: the 1S,2R,5S configuration in cis-Verbenyl acetate may impart sharper citrus notes compared to other isomers .

Key Findings :

- While α-pinene is abundant in coniferous plants (e.g., 9.06% in Opisthopappus longilobus EO ), the acetate derivative is less prevalent in nature and often synthesized for industrial use.

- In synthetic chemistry, the acetate’s bicyclic structure is leveraged for stereoselective reactions, such as the preparation of ethyl 2-[(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)methyl]propenoate, a key intermediate in fragrance synthesis .

Table 3: Comparative Physicochemical Data

Notes:

- The acetate’s higher molecular weight and ester group likely increase its boiling point compared to α-pinene.

- Safety data for the acetate are inferred from structurally similar esters, which generally pose risks of skin/eye irritation .

Biological Activity

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate is an organic compound with the molecular formula CHO. It is a bicyclic ester derived from 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol through esterification with acetic anhydride or acetyl chloride. This compound exhibits unique structural properties that contribute to its biological activity and potential applications in various fields, including chemistry, biology, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 196.29 g/mol |

| CAS Registry Number | 85391-32-8 |

The biological activity of 2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate is primarily attributed to its interaction with specific molecular targets and pathways within biological systems. The acetate group can hydrolyze to release acetic acid and the corresponding alcohol, which may participate in various biochemical processes. The bicyclic structure may also influence enzyme activity and receptor interactions, potentially modulating physiological responses.

Antioxidant Properties

Preliminary studies have suggested that bicyclic compounds can possess antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress in cells. This aspect is crucial for exploring therapeutic applications in diseases associated with oxidative damage.

Study on Antibacterial Activity

A comparative study on various bicyclic compounds showed that those with similar structures to 2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| D-limonene | 0.5 μg/mL | E. coli |

| p-Cymene | 3.125 μg/mL | S. aureus |

| 3-Carene | Not specified | Both Gram+ and Gram− |

These findings highlight the potential of bicyclic esters in developing new antimicrobial agents.

Study on Antioxidant Activity

In a study evaluating the antioxidant capacity of various compounds, it was found that bicyclic structures could effectively reduce oxidative stress markers in vitro:

| Compound | Assay Method | Result (mg Trolox equivalent/100 mL) |

|---|---|---|

| Bicyclic Ester A | ABTS assay | 45 mg |

| Bicyclic Ester B | DPPH assay | 50 mg |

Such results indicate the potential for further exploration of 2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate as a source of natural antioxidants.

Q & A

Q. How can the structural identity of 2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl acetate be confirmed experimentally?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the bicyclic framework and acetyl group. For example, the acetyl group typically appears as a singlet at ~2.0 ppm () and ~170 ppm ().

- Mass Spectrometry (MS): Electron ionization (EI-MS) should show a molecular ion peak at m/z 196.2860 (CHO) and fragments consistent with bicyclic terpene cleavage (e.g., loss of the acetyl group, m/z 136) .

- Gas Chromatography (GC): Compare retention indices with reference standards on polar (e.g., DB-Wax) and non-polar (e.g., DB-5) columns to validate purity and identity .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Hazard Mitigation: Wear nitrile gloves and safety goggles due to its skin/eye irritation potential (H315, H319). Use fume hoods to avoid inhalation (H335) .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Maintain Safety Data Sheets (SDS) accessible .

Q. How can this compound be synthesized from bicyclic terpene precursors?

Answer:

- Acetylation Reaction: React 2,6,6-trimethylbicyclo[3.1.1]hept-3-ol with acetic anhydride in the presence of a catalyst (e.g., triethylamine) under anhydrous conditions. Purify via silica gel chromatography using hexane/ethyl acetate gradients .

- Stereochemical Control: Use chiral boron catalysts (e.g., chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane) to achieve enantioselective acetylation .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized batches be resolved?

Answer:

- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with density functional theory (DFT)-calculated spectra to assign absolute configurations. For example, the (1S,5R,6S)-enantiomer shows distinct VCD bands at 1050–1800 cm .

- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., (-)-menthol) to determine crystal packing and confirm stereochemistry .

Q. How to address contradictory GC-MS fragmentation patterns in structural analysis?

Answer:

- Collision-Induced Dissociation (CID): Perform tandem MS (MS/MS) to distinguish between isobaric fragments. For instance, the loss of CHCOO (60 Da) confirms the acetyl group, while bicyclic backbone fragmentation follows terpene-specific pathways .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD-acetyl group) to track fragmentation pathways and validate peak assignments .

Q. What methodologies are effective for isolating this compound from natural sources?

Answer:

- Steam Distillation: Extract from plant matrices (e.g., Citrus medica peels) followed by fractional distillation to concentrate terpene acetates .

- Preparative HPLC: Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to resolve enantiomers. Monitor via UV at 210 nm (acetyl chromophore) .

Q. How can thermodynamic properties (e.g., vapor pressure, solubility) be predicted computationally?

Answer:

- Quantitative Structure-Property Relationship (QSPR): Train neural networks using descriptors like molar volume, polarizability, and hydrogen-bonding capacity. Validate against experimental data (e.g., boiling point ~250°C) .

- COSMO-RS: Simulate solubility in solvents (e.g., ethanol, hexane) via quantum chemical calculations of σ-profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.